molecular formula C20H20O7 B14258240 ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate

ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate

Cat. No.: B14258240
M. Wt: 372.4 g/mol
InChI Key: SIQUVPQVKPGTBP-UHFFFAOYSA-N
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Description

This compound (CAS: 299951-55-6) features a 2H-chromen-2-one (coumaranone) core substituted with a hydroxy group at position 4, methoxy at position 7, and propyl at position 4. The furan-2-carboxylate ester at position 3 distinguishes it from simpler coumarin derivatives. Its molecular formula is C₂₀H₂₀O₆, with a molar mass of 356.37 g/mol .

Properties

Molecular Formula

C20H20O7

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propylchromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C20H20O7/c1-4-6-11-9-12-16(10-15(11)24-3)27-20(23)17(18(12)21)13-7-8-14(26-13)19(22)25-5-2/h7-10,21H,4-6H2,1-3H3

InChI Key

SIQUVPQVKPGTBP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC)OC(=O)C(=C2O)C3=CC=C(O3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of a chromene derivative with a furan carboxylic acid in the presence of a catalyst such as triethylamine in dichloromethane . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and reduce production costs. Enzymatic catalysis using lipase in ionic liquids has been explored for similar compounds, offering a greener alternative to traditional chemical methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-(4-hydroxy-7-methoxy-2-oxo-6-propyl-2H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The following table highlights critical differences between the target compound and analogs:

Compound Name / CAS Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (299951-55-6) 2H-chromen-2-one 4-hydroxy, 7-methoxy, 6-propyl, furan-2-carboxylate C₂₀H₂₀O₆ 356.37 2-oxo configuration; polar hydroxy group enhances solubility
Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate Furan-2-carboxylate 4-bromo-2-chlorophenoxy methyl group C₁₅H₁₄BrClO₄ 385.63 Halogenated aromatic substituent; higher molecular weight due to Br/Cl
(3-Hexyl-4-methyl-2-oxochromen-7-yl)furan-2-carboxylate (670242-06-5) 2H-chromen-2-one 3-hexyl, 4-methyl, furan-2-carboxylate C₂₁H₂₂O₅ 354.40 Longer alkyl chain (hexyl) increases lipophilicity; no hydroxy/methoxy
4H-chromen-4-one derivatives (e.g., Coumarin) 4H-chromen-4-one Variable substituents (e.g., 7-hydroxy, 6-methyl) Varies ~150–400 4-oxo configuration; widely studied for anticoagulant and anticancer roles

Physicochemical Properties

  • Lipophilicity : The target compound’s propyl and methoxy groups balance polarity, whereas the hexyl chain in 670242-06-5 significantly increases logP .
  • Solubility: The 4-hydroxy group in the target compound enhances water solubility compared to non-hydroxylated analogs like 670242-06-5 .
  • Stability: The 2-oxo coumaranone core may exhibit different tautomeric behavior and hydrolytic stability compared to 4-oxo coumarins .

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